molecular formula C20H15BrF3N5O3S B11514195 methyl 4-[({[4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11514195
M. Wt: 542.3 g/mol
InChI Key: HYSNCUVCMFNEGG-KIBLKLHPSA-N
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Description

METHYL 4-[2-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a bromophenyl group, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction.

    Formation of the Benzoate Ester: This is typically done through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4-[2-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of METHYL 4-[2-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are likely to play key roles in its binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{[(E)-(4-BROMOPHENYL)METHYLIDENE]AMINO}BENZOATE
  • METHYL 4-{[(E)-(4-CHLOROPHENYL)METHYLIDENE]AMINO}BENZOATE

Uniqueness

METHYL 4-[2-({4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to the presence of the trifluoromethyl group and the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H15BrF3N5O3S

Molecular Weight

542.3 g/mol

IUPAC Name

methyl 4-[[2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H15BrF3N5O3S/c1-32-17(31)13-4-8-15(9-5-13)26-16(30)11-33-19-28-27-18(20(22,23)24)29(19)25-10-12-2-6-14(21)7-3-12/h2-10H,11H2,1H3,(H,26,30)/b25-10+

InChI Key

HYSNCUVCMFNEGG-KIBLKLHPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2/N=C/C3=CC=C(C=C3)Br)C(F)(F)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N=CC3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

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